

# Technical Support Center: Utilizing N-hexadecyl-pSar25 in Lipid Nanoparticle Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-hexadecyl-pSar25**

Cat. No.: **B15554073**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of **N-hexadecyl-pSar25** on the size and polydispersity of lipid nanoparticles (LNPs).

## FAQs: N-hexadecyl-pSar25 in LNP Formulations

**Q1:** What is **N-hexadecyl-pSar25** and why is it used in LNP formulations?

**A1:** **N-hexadecyl-pSar25** is a polysarcosine-lipid conjugate. It is being investigated as an alternative to polyethylene glycol (PEG)-conjugated lipids in LNP formulations. Polysarcosine (pSar) is a polymer of the amino acid sarcosine and is considered a "stealth" polymer, similar to PEG, which can help to shield the LNPs from the immune system and increase their circulation time in the body. The potential advantages of using pSar-lipids like **N-hexadecyl-pSar25** include improved transfection efficiency and a potentially different immunogenicity profile compared to PEGylated lipids.

**Q2:** How does **N-hexadecyl-pSar25** affect the size of LNPs?

**A2:** The inclusion of **N-hexadecyl-pSar25** in LNP formulations has been shown to influence the resulting particle size. In studies using ALC-0315 as the ionizable lipid, replacing a PEGylated lipid with **N-hexadecyl-pSar25** resulted in a significant increase in LNP size, with diameters exceeding 200 nm compared to approximately 85 nm for the PEGylated counterparts. This effect is dependent on the overall lipid composition of the LNP.

Q3: What is the impact of **N-hexadecyl-pSar25** on the polydispersity index (PDI) of LNPs?

A3: The polydispersity index (PDI) is a measure of the uniformity of particle sizes in a sample. A lower PDI indicates a more monodisperse and uniform population of LNPs. The use of **N-hexadecyl-pSar25** can influence the PDI. For instance, in ALC-0315 based LNPs, the PDI was observed to be around 0.2, indicating a relatively narrow size distribution.

## Data Summary: Impact of **N-hexadecyl-pSar25** on LNP Properties

The following tables summarize the quantitative data on the effect of **N-hexadecyl-pSar25** (C16-pSar25) on LNP size and polydispersity index (PDI) in two different ionizable lipid systems.

Table 1: Physicochemical Properties of ALC-0315-based LNPs

| Formulation Component | Size (d.nm) | Polydispersity Index (PDI) |
|-----------------------|-------------|----------------------------|
| PEG-lipid (Control)   | ~ 85        | ~ 0.1                      |
| N-hexadecyl-pSar25    | > 200       | ~ 0.2                      |

Table 2: Physicochemical Properties of SM-102-based LNPs

| Formulation Component | Size (d.nm) | Polydispersity Index (PDI) |
|-----------------------|-------------|----------------------------|
| PEG-lipid (Control)   | ~ 90        | ~ 0.1                      |
| N-hexadecyl-pSar25    | ~ 150       | ~ 0.15                     |

## Experimental Protocols

### Detailed Methodology for LNP Formulation using **N-hexadecyl-pSar25**

This protocol describes the preparation of LNPs containing **N-hexadecyl-pSar25** using a microfluidic mixing device (e.g., NanoAssemblr).

## Materials:

- Ionizable lipid (e.g., ALC-0315 or SM-102)
- **N-hexadecyl-pSar25**
- Helper lipid (e.g., DSPC)
- Cholesterol
- mRNA or other nucleic acid cargo
- Ethanol (RNase-free)
- Citrate buffer (pH 3.0, RNase-free)
- Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
- Microfluidic mixing device and cartridges
- Dialysis cassette (e.g., 10 kDa MWCO)

## Procedure:

- Preparation of Lipid Stock Solutions:
  - Dissolve the ionizable lipid, **N-hexadecyl-pSar25**, DSPC, and cholesterol in ethanol to achieve the desired molar ratios. A typical molar ratio might be 50:1.5:10:38.5 (ionizable lipid:**N-hexadecyl-pSar25**:DSPC:cholesterol).
- Preparation of Aqueous Phase:
  - Dilute the mRNA cargo in citrate buffer (pH 3.0) to the desired concentration.
- Microfluidic Mixing:
  - Load the lipid-ethanol solution into one syringe of the microfluidic device.
  - Load the mRNA-citrate buffer solution into a separate syringe.

- Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
- Initiate the mixing process according to the instrument's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

- Purification:
  - Collect the resulting LNP dispersion.
  - Transfer the LNP dispersion to a dialysis cassette.
  - Perform dialysis against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer. Change the dialysis buffer at least twice.
- Characterization:
  - Measure the LNP size (hydrodynamic diameter) and PDI using Dynamic Light Scattering (DLS).
  - Determine the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

## Troubleshooting Guide

This guide addresses common issues that may be encountered when formulating LNPs with **N-hexadecyl-pSar25**.

| Issue                                    | Potential Cause(s)                                                                                                                                                                                                                         | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                         |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Large LNP Size (>300 nm) or Aggregation  | <ul style="list-style-type: none"><li>- Inappropriate lipid molar ratios.</li><li>- Suboptimal mixing parameters (flow rate, ratio).</li><li>- Poor quality of lipids or solvents.</li><li>- Incorrect pH of the aqueous buffer.</li></ul> | <ul style="list-style-type: none"><li>- Optimize the molar percentage of N-hexadecyl-pSar25. Higher concentrations may lead to larger particles.</li><li>- Adjust the total flow rate and the aqueous-to-organic flow rate ratio on the microfluidic mixer.</li><li>- Ensure all lipids are fully dissolved and use high-purity, RNase-free reagents.</li><li>- Verify the pH of the citrate buffer is acidic (around 3.0-4.0) to ensure proper protonation of the ionizable lipid.</li></ul> |
| High Polydispersity Index (PDI > 0.3)    | <ul style="list-style-type: none"><li>- Inefficient mixing.</li><li>- Presence of aggregates.</li><li>- Instability of the formulation.</li></ul>                                                                                          | <ul style="list-style-type: none"><li>- Ensure the microfluidic mixing is rapid and uniform.</li><li>- Check the device for any blockages.</li><li>- Filter the LNP formulation through a low-protein-binding syringe filter (e.g., 0.22 µm) after dialysis to remove large aggregates.</li><li>- Evaluate the stability of the LNPs over time at different storage conditions.</li></ul>                                                                                                     |
| Low mRNA Encapsulation Efficiency (<80%) | <ul style="list-style-type: none"><li>- Incorrect N:P ratio (Nitrogen from ionizable lipid to Phosphate from mRNA).</li><li>- Suboptimal pH of the aqueous buffer.</li><li>- Degradation of mRNA.</li></ul>                                | <ul style="list-style-type: none"><li>- Optimize the N:P ratio. A common starting point is a ratio of 6:1.</li><li>- Ensure the aqueous buffer pH is sufficiently low to protonate the ionizable lipid, facilitating complexation with the negatively charged mRNA.</li><li>- Handle mRNA under RNase-</li></ul>                                                                                                                                                                              |

free conditions to prevent degradation.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for LNP formulation.



[Click to download full resolution via product page](#)

Caption: Factors influencing LNP size and polydispersity.

- To cite this document: BenchChem. [Technical Support Center: Utilizing N-hexadecyl-pSar25 in Lipid Nanoparticle Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554073#impact-of-n-hexadecyl-psar25-on-lnp-size-and-polydispersity\]](https://www.benchchem.com/product/b15554073#impact-of-n-hexadecyl-psar25-on-lnp-size-and-polydispersity)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)